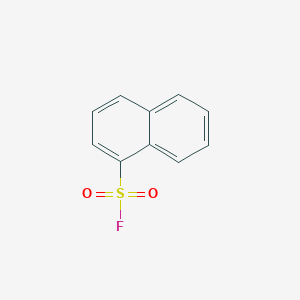

1-Naphthalenesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMYBMCWFRCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605835 | |

| Record name | Naphthalene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-55-5 | |

| Record name | Naphthalene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 317-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Naphthalenesulfonyl Fluoride and Its Congeners

Established Synthetic Pathways

Traditional methods for synthesizing arylsulfonyl fluorides, including 1-naphthalenesulfonyl fluoride (B91410), have been well-documented and widely used. These pathways typically involve the conversion of more readily available sulfur-containing functional groups.

Halide-Fluoride Exchange Reactions

The most conventional strategy for the synthesis of sulfonyl fluorides is the halide-fluoride exchange of the corresponding sulfonyl chlorides. thieme-connect.de This method is straightforward and relies on the high reactivity of sulfonyl chlorides. The process involves treating a pre-formed arylsulfonyl chloride, such as 1-naphthalenesulfonyl chloride, with a fluoride salt.

Common fluorinating agents for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF₂). rsc.orggoogle.com The reaction is often carried out in various solvents, and in some cases, phase-transfer catalysts like 18-crown-6 (B118740) ether are employed to enhance the solubility and reactivity of the fluoride salt, particularly when using KF in solvents like acetonitrile. rsc.org A simple and effective variation of this method uses a biphasic mixture of water and acetone (B3395972) with KF, which can provide a broad range of sulfonyl fluorides in high yields under mild conditions. organic-chemistry.org This approach avoids the need for anhydrous conditions or specialized reagents. The general Halex (halogen exchange) process, typically used for converting aromatic chlorides to fluorides, provides the foundational concept for this synthetic route. wikipedia.org

Approaches from Sulfonic Acids and Sulfonyl Hydrazides

Arylsulfonic acids and their salts are stable, commercially available, and serve as excellent precursors for sulfonyl fluorides. Current strategies often involve a two-step process where the sulfonic acid is first converted in situ to a more reactive intermediate, like a sulfonyl chloride, which then undergoes fluoride exchange. nih.gov Reagents such as cyanuric chloride or trichloroacetonitrile (B146778) can be used for the initial activation of the sulfonic acid before the introduction of a fluoride source. nih.gov

More direct, one-pot methods have also been developed. researchgate.netrsc.org These protocols allow for the direct conversion of sulfonic acids or their salts (e.g., sodium naphthalenesulfonate) to the corresponding sulfonyl fluorides, simplifying the procedure and often proceeding under mild conditions with readily available reagents. researchgate.netrsc.orglookchem.com For instance, one approach utilizes thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. rsc.org Another complementary method employs the deoxyfluorinating reagent Xtalfluor-E®, which can convert both aryl and alkyl sulfonic acids to their corresponding fluorides. nih.govrsc.org

Sulfonyl hydrazides also serve as viable starting materials. They can be converted to sulfonyl halides, which can then be used in subsequent reactions. For example, treatment of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can generate the corresponding sulfonyl chloride or bromide. mdpi.com Another approach involves the reaction of sulfonyl hydrazides with a fluoride reagent to directly yield the sulfonyl fluoride. lookchem.com

Table 1: Comparison of Established Synthetic Pathways for Arylsulfonyl Fluorides

| Starting Material | Reagents | Key Features |

|---|---|---|

| Arylsulfonyl Chloride | KF, KHF₂, or other fluoride salts | Traditional, widely used halide-exchange method. thieme-connect.degoogle.comorganic-chemistry.org |

| Arylsulfonic Acid | Cyanuric chloride then fluoride source | Two-step, one-pot conversion via sulfonyl chloride intermediate. nih.gov |

| Arylsulfonic Acid Salt | Thionyl fluoride or Xtalfluor-E® | Direct conversion under mild conditions. rsc.org |

| Sulfonyl Hydrazide | Fluoride source | Alternative stable precursor to sulfonyl fluorides. lookchem.com |

Modernized and Emerging Synthetic Strategies

Recent advancements have focused on developing more efficient, milder, and environmentally friendly methods for synthesizing sulfonyl fluorides, expanding the substrate scope and functional group tolerance.

Electrochemical Synthesis Routes from Sulfonyl Hydrazides

Electrochemical synthesis has emerged as a powerful and green tool for organic transformations. A notable modern method is the electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides. researchgate.netrsc.org This approach typically involves the reaction of a sulfonyl hydrazide with a fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), under electrochemical conditions. researchgate.netrsc.orgrsc.org

The reaction is generally carried out in an undivided cell with graphite (B72142) and nickel electrodes at a constant current. researchgate.netrsc.org An electrolyte, such as tetra-n-butylammonium iodide (n-Bu₄NI), is used, which can also act as a redox catalyst to generate sulfonyl radical species from the sulfonyl hydrazide. rsc.org This method offers good yields for a variety of sulfonyl fluorides, including 1-naphthalenesulfonyl fluoride, which has been synthesized in 75% yield using this protocol. rsc.org The process is valued for its mild conditions and avoidance of harsh chemical oxidants. researchgate.net

One-Pot Conversions from Thiols via Oxidative Chlorination and Fluoride Exchange

Another innovative strategy involves the one-pot synthesis of sulfonyl fluorides directly from thiols. thieme-connect.de A recently developed protocol utilizes inexpensive and convenient reagents, thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂), for the direct oxidative chlorination of various thiol derivatives. thieme-connect.deresearchgate.net This step generates the corresponding sulfonyl chloride intermediate in situ. Subsequent treatment with a saturated aqueous solution of potassium bifluoride (KHF₂) facilitates the fluoride-chloride exchange, yielding the desired sulfonyl fluoride. thieme-connect.de This transformation is operationally simple, efficient, and proceeds under mild conditions, with this compound being produced in 78% yield from 1-naphthalenethiol. thieme-connect.de

An alternative electrochemical approach also starts from thiols or disulfides, using potassium fluoride as both the fluorine source and the supporting electrolyte in an undivided cell. mdpi.comtue.nl This method can be accelerated when performed in a continuous flow reactor, significantly reducing reaction times. tue.nl

Metal-Catalyzed Transformations (e.g., Copper-Free Sandmeyer-Type from Aryl Halides)

The Sandmeyer reaction, a staple in aromatic chemistry, has been adapted for the synthesis of sulfonyl fluorides. A significant advancement is the development of a copper-free Sandmeyer-type fluorosulfonylation reaction. sci-hub.seacs.org This method transforms aryldiazonium salts, which can be generated in situ from aromatic amines, into sulfonyl fluorides. organic-chemistry.org

In this process, a sulfur dioxide surrogate, such as sodium metabisulfite (B1197395) (Na₂S₂O₅) or potassium metabisulfite (K₂S₂O₅), is used as the SO₂ source. sci-hub.sebohrium.com An electrophilic fluorine source, like Selectfluor or N-fluorobenzenesulfonimide (NFSI), is employed to introduce the fluorine atom. sci-hub.seorganic-chemistry.orgbohrium.com The reaction proceeds under mild, transition-metal-free conditions and demonstrates a broad tolerance for various functional groups. organic-chemistry.orgbohrium.com This practicality has been shown through gram-scale synthesis and the late-stage fluorosulfonylation of complex molecules. sci-hub.seorganic-chemistry.org The mechanism is believed to involve a radical process, consistent with Sandmeyer-type reactions. organic-chemistry.org

Table 2: Overview of Modern Synthetic Strategies for Arylsulfonyl Fluorides

| Method | Starting Material | Key Reagents | Reported Yield of this compound |

|---|---|---|---|

| Electrochemical Synthesis | 1-Naphthalenesulfonyl hydrazide | Et₃N·3HF, n-Bu₄NI | 75% rsc.org |

| One-Pot from Thiol | 1-Naphthalenethiol | SOCl₂, H₂O₂, KHF₂ | 78% thieme-connect.de |

| Copper-Free Sandmeyer-Type | 1-Naphthylamine (via diazonium salt) | Na₂S₂O₅, Selectfluor | Not specifically reported, but general method is high-yielding. |

Investigations into the Chemical Reactivity and Reaction Mechanisms of 1 Naphthalenesulfonyl Fluoride

Fundamental Reactivity Patterns with Nucleophilic Reagents

1-Naphthalenesulfonyl fluoride (B91410), like other sulfonyl fluorides, possesses a unique balance of stability and reactivity. The strong, highly polarized sulfur-fluorine (S-F) bond renders the sulfur atom electrophilic and susceptible to attack by nucleophiles. cymitquimica.com However, the high bond energy of the S-F bond also imparts considerable stability, making sulfonyl fluorides more resistant to hydrolysis and reduction compared to their chloride counterparts. bldpharm.com

The reactivity of 1-naphthalenesulfonyl fluoride with nucleophiles is a cornerstone of its chemical utility. It readily reacts with a variety of nucleophiles, including amines, phenols, and alcohols, to form stable sulfonamides and sulfonate esters, respectively. nih.govsigmaaldrich.com The reaction proceeds via a nucleophilic substitution at the sulfur center.

Several factors influence the rate and outcome of these reactions:

Nucleophilicity: Stronger nucleophiles generally react faster. For instance, primary and secondary amines are potent nucleophiles for this transformation. nih.gov

Solvent: The choice of solvent can significantly impact the reaction. Protic solvents, capable of hydrogen bonding, can solvate the fluoride leaving group and facilitate the reaction. libretexts.org

Steric Hindrance: As with many organic reactions, steric bulk around the nucleophile or the sulfonyl fluoride can impede the reaction.

A notable characteristic of sulfonyl fluorides is their chemoselectivity. Compared to sulfonyl chlorides, they tend to react exclusively at the sulfur atom, avoiding unwanted side reactions. sigmaaldrich.com This predictable reactivity makes this compound a valuable reagent in complex molecule synthesis.

Interactive Data Table: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | Sulfonamide (Ar-SO₂-NHR) | Base catalysis often employed |

| Secondary Amines (R₂NH) | Sulfonamide (Ar-SO₂-NR₂) | Base catalysis often employed |

| Alcohols (R-OH) | Sulfonate Ester (Ar-SO₂-OR) | Often requires activation |

| Phenols (Ar-OH) | Sulfonate Ester (Ar-SO₂-OAr) | Often requires activation |

| Silylated Amines (R-Si(CH₃)₃) | Sulfonamide | Lewis acid catalysis nih.govacs.orgnih.govfigshare.comresearchgate.net |

| Silylated Ethers (Ar-OSi(CH₃)₃) | Diarylsulfate | SuFEx conditions accessscience.com |

Activation Strategies for Sulfonyl Fluorides in Organic Transformations

Despite their inherent reactivity, the stability of sulfonyl fluorides often necessitates activation to achieve efficient transformations, especially with less reactive nucleophiles. Several strategies have been developed to enhance the electrophilicity of the sulfur center in compounds like this compound.

Hydrogen-Bonding Catalysis:

Hydrogen bonding can play a crucial role in activating the S-F bond. In protic solvents or in the presence of hydrogen-bond donors, the fluorine atom can be polarized, making the sulfur atom more susceptible to nucleophilic attack. nih.gov For instance, the formation of a hydrogen bond between the fluorine atom and a donor molecule weakens the S-F bond and facilitates its cleavage. nih.govacs.org In some cases, autocatalysis can occur where the released fluoride ion forms hydrogen fluoride (HF), which then acts as a hydrogen-bond donor to activate another molecule of the sulfonyl fluoride. nih.govacs.org

Lewis Acid Catalysis:

Lewis acids have emerged as powerful catalysts for activating sulfonyl fluorides. nih.govacs.orgnih.govfigshare.comresearchgate.net Metal-based Lewis acids, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to effectively catalyze the reaction of sulfonyl fluorides with silylated amines to form sulfonamides. nih.govacs.orgnih.govfigshare.comresearchgate.net Other metal triflimide and triflate salts have also demonstrated catalytic activity. nih.gov The proposed mechanism suggests that the Lewis acid interacts with the fluorine atom, increasing the electrophilicity of the sulfur atom and facilitating the nucleophilic attack. The silicon atom of the silylated amine then acts as a trap for the fluoride ion, driving the reaction forward. nih.govacs.org

Interactive Data Table: Lewis Acids Used in Sulfonyl Fluoride Activation

| Lewis Acid | Nucleophile | Product | Yield (%) | Reference |

| Ca(NTf₂)₂ | TMS-morpholine | 4-Methylbenzenesulfonamide derivative | 81 | nih.gov |

| Ca(OTf)₂ | TMS-morpholine | 4-Methylbenzenesulfonamide derivative | 89 | nih.gov |

| LiNTf₂ | TMS-morpholine | 4-Methylbenzenesulfonamide derivative | 88 | nih.gov |

| Zn(NTf₂)₂ | TMS-morpholine | 4-Methylbenzenesulfonamide derivative | 88 | nih.gov |

| La(NTf₂)₃ | TMS-morpholine | 4-Methylbenzenesulfonamide derivative | 99 | nih.gov |

Mechanistic Elucidation of Fluorosulfonylation Reactions

The mechanism of fluorosulfonylation reactions involving sulfonyl fluorides like this compound is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. However, the precise mechanism can vary depending on the reaction conditions and the nature of the nucleophile.

Two primary mechanisms are often considered:

Direct Substitution (SN2-like): In this pathway, the nucleophile directly attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is forming a bond and the fluoride ion is simultaneously breaking its bond with the sulfur. This is often depicted as a concerted process. nih.gov

Elimination-Addition: This mechanism involves the formation of a transient, highly reactive trigonal bipyramidal intermediate. nih.gov The nucleophile attacks the sulfur atom, leading to this five-coordinate species, which then eliminates the fluoride ion to form the final product.

Computational studies and experimental evidence suggest that the reaction pathway is sensitive to the surrounding environment. For example, in protein binding sites, the reaction can be facilitated by a network of hydrogen bonds that stabilize the departing fluoride ion. nih.govnih.gov The cleavage of the sulfonyl fluoride bond is typically heterolytic, meaning it does not generate radical intermediates, which contributes to the clean and predictable nature of these reactions. bldpharm.com

Recent research into radical fluorosulfonylation has expanded the mechanistic understanding, demonstrating that FSO₂ radicals can be generated and participate in additions to unsaturated systems, although this is a distinct pathway from the typical nucleophilic substitution. chemistryviews.orgresearchgate.net

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. sigmaaldrich.comaccessscience.com SuFEx is considered a next-generation "click chemistry" reaction due to its high efficiency, broad scope, and the formation of stable, covalent linkages. bldpharm.comnih.govsigmaaldrich.com

The core of SuFEx chemistry lies in the reliable and selective reaction of a sulfur(VI) fluoride compound with a nucleophile. bldpharm.comnih.gov this compound serves as an excellent electrophilic partner in these reactions. The S-F bond, while stable under many conditions, can be selectively activated to react with a wide range of nucleophiles, including silylated phenols and amines. nih.govacs.orgaccessscience.comnih.gov

Key features of SuFEx reactions involving sulfonyl fluorides include:

High Stability of the S-F Bond: This allows the sulfonyl fluoride group to be carried through various synthetic steps without decomposition. bldpharm.comsigmaaldrich.com

Controlled Reactivity: The S-F bond can be "clicked" into reaction under specific conditions, often with the aid of a catalyst. nih.govsigmaaldrich.com

Formation of Strong, Stable Linkages: The resulting sulfonamide or sulfonate ester bonds are robust and resistant to hydrolysis. bldpharm.comnih.gov

Biocompatibility: The stability of the S-F bond in aqueous environments and its resistance to reduction make SuFEx chemistry suitable for biological applications. bldpharm.comrsc.org

The versatility of SuFEx has been demonstrated in the synthesis of complex molecules, polymers, and for the modification of biological macromolecules. accessscience.comnih.govrsc.org For example, the reaction between aryl sulfonyl fluorides and aryl silyl (B83357) ethers is a key transformation in SuFEx for creating diarylsulfates. accessscience.com

Synthesis and Academic Utility of 1 Naphthalenesulfonyl Fluoride Derivatives and Analogs

Fluorescently-Labeled Derivatives (e.g., Dansyl Fluoride (B91410) Analogs)

Fluorescent labels are indispensable tools in biochemistry and molecular biology. Derivatives of 1-naphthalenesulfonyl fluoride, particularly analogs of dansyl fluoride, serve as key fluorophores for labeling and bioconjugation.

The synthesis of fluorescently-labeled derivatives often begins with a foundational molecule like 1-naphthalenesulfonyl chloride, which can be converted to the corresponding sulfonyl fluoride. For instance, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a common precursor for creating fluorescent probes. mdpi.com A general strategy involves reacting the sulfonyl chloride with a suitable amine, followed by further functionalization. mdpi.com For example, a novel chemosensor was developed by reacting dansyl chloride with methyl 4-aminobenzoate (B8803810) in the presence of triethylamine (B128534). mdpi.com

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for creating functional molecules. researchgate.netnih.gov This "click chemistry" approach leverages the high reactivity of sulfonyl fluorides with nucleophiles like silyl (B83357) ethers and amines, allowing for rapid and reliable assembly of complex structures. researchgate.netnih.gov This methodology can be applied to synthesize a new series of conjugated polymers incorporating organosulfur side chains, which have applications in detecting nitroaromatic explosives through fluorescence quenching mechanisms. nih.gov The process can involve synthesizing β-sulfido sulfonyl fluorides through superbase-catalyzed thia-Michael reactions, followed by SuFEx conjugation to introduce sulfonates. nih.gov

Furthermore, functionalization can be achieved through direct C-H bond functionalization. A three-component reaction involving naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates, catalyzed by iron(III) chloride, can produce diverse sulfonated naphthols. rsc.org This radical process is compatible with various sensitive functional groups. rsc.org

The reactivity of sulfonyl fluorides is central to their utility in bioconjugation. The SuFEx reaction provides a novel and selective strategy for tyrosine functionalization. nih.gov Aryl fluorosulfates react selectively with the free tyrosine residue in the presence of other nucleophilic amino acids under biologically compatible conditions. nih.gov This chemoselectivity has been demonstrated in the modification of amino acids, peptides, and proteins, such as cell-penetrating peptides and erythropoietin, without compromising their biological function. nih.gov

Sulfonyl fluorides are generally stable but can react with nucleophiles under specific conditions, such as activation via hydrogen bonding or a Lewis acid. rsc.org This controlled reactivity makes them effective "warheads" for reacting with enzymes. rsc.org Photo-click chemistry offers another avenue for bioconjugation. A photo-induced defluorination acyl fluoride exchange (photo-DAFEx) has been described, where acyl fluorides are generated by the photo-defluorination of m-trifluoromethylaniline. rsc.org These acyl fluorides can then covalently conjugate with primary/secondary amines and thiols in aqueous environments, a process that has been used to design photo-affinity probes for endogenous enzymes. rsc.org

Sultones, or cyclic sulfonate esters, also exhibit useful reactivity for bioconjugation and radiolabeling. They can undergo ring-opening by [¹⁸F]fluoride to create [¹⁸F]fluorosulfonic acid derivatives, which can then be used to label native proteins and glycoproteins. nih.gov

Synthetic Routes and Functionalization Strategies.

Organometallic Derivatives (e.g., Ferrocenesulfonyl Fluorides)

The incorporation of organometallic moieties, such as ferrocene (B1249389), into the sulfonyl fluoride structure yields compounds with fascinating electrochemical properties and reactivity. Ferrocenesulfonyl fluorides are a relatively new and underexplored subfamily of metallocenes. researchgate.netrsc.org

A primary route to polysubstituted ferrocenesulfonyl fluorides involves deprotolithiation-electrophilic trapping sequences. researchgate.netrsc.org This method allows for the synthesis of up to 1,2,3,4,5-hetero pentasubstituted derivatives. researchgate.net For instance, treating 2-trimethylsilylferrocenesulfonyl fluoride with nBuLi followed by iodine yields the 1,2,3-trisubstituted compound in high yield. rsc.org The synthesis of ferrocenesulfonyl fluoride itself can be scaled up significantly. rsc.org

The "halogen dance" reaction is another powerful tool for synthesizing ferrocene derivatives with unique substitution patterns. researchgate.netrsc.orguniv-rennes.fr This stability-driven isomerization converts a 2-halogeno substituted compound into its 3-halogeno isomer, typically requiring a bulky lithium amide like LiTMP or LiDA. rsc.orgacs.org This reaction has been successfully used to create original derivatives that are otherwise difficult to access, including moving from a 2-substituted ferrocene carboxamide to a 3-substituted one. univ-rennes.fracs.org Combining these methods—deprotometallation, halogen dance, and various cross-couplings—has enabled the creation of an unprecedented diversity of ferrocene compounds. nih.gov

| Synthetic Method | Starting Material | Reagents | Product | Yield (%) | Reference |

| Deprotolithiation-Trapping | 2-Trimethylsilylferrocenesulfonyl fluoride | 1. nBuLi, THF, -90°C; 2. Iodine | 1-Iodo-2-trimethylsilyl-3-sulfonylfluoride ferrocene | 85 | rsc.org |

| Halogen Dance Reaction | 2-Iodo-N,N-diisopropylferrocenecarboxamide | LiTMP, THF, -50°C | 3-Iodo-N,N-diisopropylferrocenecarboxamide | Stable | acs.org |

| Fluoride Exchange | Ferrocenesulfonyl chloride | KF, 18-crown-6 (B118740), Acetonitrile | Ferrocenesulfonyl fluoride | 79 | rsc.org |

| Scaled-up Synthesis | Ferrocenesulfonyl chloride | KHF₂, TBAB, H₂O/CH₃CN | Ferrocenesulfonyl fluoride | 64 (0.3 mol scale) | rsc.orgresearchgate.net |

A key feature of ferrocenesulfonyl fluorides is their orthogonal reactivity, meaning the sulfonyl fluoride group remains inert under a wide range of reaction conditions used to modify other parts of the molecule. rsc.orgrsc.org This allows for sequential functionalization. For example, desilylation of trimethylsilyl-substituted ferrocenesulfonyl fluorides can be achieved with TBAF without affecting the -SO₂F group. rsc.org

These derivatives are also compatible with various cross-coupling reactions. They have been successfully used in Suzuki-Miyaura couplings, a reaction in which arenesulfonyl fluorides are typically inert. rsc.org Furthermore, they have shown compatibility with Negishi cross-coupling reactions to form both 1,2-disubstituted and 1,2,3,4-tetrasubstituted ferrocenes. rsc.org A one-pot halogen dance reaction followed by a Negishi cross-coupling has also been reported for the first time in the ferrocene series. rsc.org

The electrochemical behavior of these polysubstituted derivatives has been studied, providing insights into their electronic properties. researchgate.netrsc.orgcolab.ws The introduction of multiple substituents allows for the fine-tuning of these properties for applications in sensing and materials science. anr.fr The unique substitution patterns, such as 1,3-disubstituted or 1,2,4-trisubstituted ferrocenes, which are made accessible through methods like the halogen dance, exhibit specific properties resulting from the large angle between substituents. univ-rennes.franr.fr

Synthetic Approaches (e.g., Deprotolithiation-Electrophilic Trapping, Halogen Dance Reactions).

Naphthalenesulfonamide and Related Sulfur-Functionalized Compounds

Naphthalenesulfonamides are an important class of compounds with various applications. Their synthesis typically starts from 1-naphthalenesulfonyl chloride, which can be prepared from materials like sodium 1-naphthalenesulfonate. chemicalbook.com A straightforward method for synthesizing 1-naphthalenesulfonamide involves bubbling ammonia (B1221849) gas through a solution of 1-naphthalenesulfonyl chloride in diethyl ether at low temperatures, yielding the product in good yield. prepchem.com

Modern synthetic methods are also being developed. A flow-based technology has been employed to synthesize a library of sulfonamides by reacting amines with sulfonyl chlorides using sodium bicarbonate as a base in a water/acetone (B3395972)/PEG-400 solvent system. sci-hub.se This approach often eliminates the need for purification and allows for large-scale synthesis. sci-hub.se

The choice between sulfonyl chlorides and sulfonyl fluorides can be strategic. Aliphatic sulfonyl fluorides have shown better results with amines that have additional functionalities, whereas the corresponding chlorides failed. sci-hub.se Conversely, aliphatic sulfonyl chlorides react more efficiently with sterically hindered amines. sci-hub.se The activation of sulfonyl fluorides with a Lewis acid like calcium triflimide can facilitate their reaction with amines to form sulfonamides in excellent yields. sci-hub.se

Other sulfur-functionalized naphthalenes can also be synthesized. Monolateral and bilateral sulfur-heterocycle fused naphthalene (B1677914) diimides (NDIs) have been prepared from monobromo and dibromo NDIs through nucleophilic aromatic substitution and subsequent oxidative aromatization. rsc.org These materials have potential as n-type organic semiconductors. rsc.org Additionally, aryl sulfinates, which are key precursors for sulfones and sulfonamides, can be synthesized under mild, base-free conditions from aryl iodides using a copper-catalyzed reaction. acs.org

Fluorosulfate (B1228806) Derivatives via SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in click chemistry, enabling the efficient synthesis of a wide range of sulfur(VI)-containing compounds. mdpi.com One of the key applications of SuFEx is the synthesis of fluorosulfates (R-OSO₂F) and sulfamoyl fluorides. dntb.gov.ua The general approach for synthesizing aryl fluorosulfates involves the reaction of a phenolic compound with sulfuryl fluoride (SO₂F₂) gas, often in the presence of a base. nih.gov This methodology allows for the late-stage functionalization of complex molecules, potentially enhancing their physicochemical and pharmacokinetic properties. mdpi.comnih.gov

While the direct academic utility of this compound in the synthesis of fluorosulfate derivatives via SuFEx is not extensively documented in the reviewed scientific literature, the SuFEx methodology has been successfully applied to other naphthalene-based scaffolds to generate novel fluorosulfate derivatives. A notable example is the synthesis of 1,4-naphthoquinone (B94277) fluorosulfates, which demonstrates the applicability of this reaction to naphthalene-containing compounds. mdpi.com

A study detailed the synthesis of new fluorosulfate derivatives of 1,4-naphthoquinone using a SuFEx reaction. mdpi.com The process begins with the synthesis of hydroxyphenylamino-1,4-naphthoquinone precursors. Specifically, 2,3-dichloro-1,4-naphthoquinone is reacted with aminophenols to yield hydroxylated naphthoquinone derivatives. mdpi.comnih.gov These hydroxylated compounds then serve as the substrates for the SuFEx reaction.

Initial attempts to directly react the hydroxyphenylamino-1,4-naphthoquinone (NQ1) with SO₂F₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in low yields of the desired fluorosulfate product (NQS), around 8-9%. mdpi.com To improve the efficiency of the synthesis, the hydroxyl group of the naphthoquinone precursor was first protected as a silyl ether. The silylated derivatives have shown to be highly effective substrates for SuFEx reactions. mdpi.com The synthesis of the silylated intermediates, 3-chloro-2-((4-(tert-butyldimethylsilyloxy)phenyl)amino)-1,4-naphthoquinone (NQ1a) and 3-chloro-2-((3-(tert-butyldimethylsilyloxy)phenyl)amino)-1,4-naphthoquinone (NQ2a), proceeds with high yields. mdpi.com

The subsequent SuFEx reaction on these silylated naphthoquinone derivatives, using a two-chamber reactor where SO₂F₂ is generated in situ from 1,1'-sulfonyldiimidazole (B1293689) (SDI) and potassium fluoride (KF), and then reacted with the silylated substrate in the presence of DBU, afforded the target fluorosulfate derivatives in significantly higher yields. mdpi.com

The following tables summarize the synthesis of the key intermediates and the final fluorosulfate products.

Table 1: Synthesis of Hydroxyphenylamino-1,4-naphthoquinone Precursors

| Precursor | Structure |

| NQ1 | 3-chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone |

| NQ2 | 3-chloro-2-((3-hydroxyphenyl)amino)-1,4-naphthoquinone |

Data sourced from a study on the synthesis of new 1,4-naphthoquinone fluorosulfate derivatives. mdpi.com

Table 2: Synthesis of Silylated Naphthoquinone Intermediates

| Starting Material | Product | Yield |

| NQ1 | NQ1a (3-chloro-2-((4-(tert-butyldimethylsilyloxy)phenyl)amino)-1,4-naphthoquinone) | 92% |

| NQ2 | NQ2a (3-chloro-2-((3-(tert-butyldimethylsilyloxy)phenyl)amino)-1,4-naphthoquinone) | 96% |

Data sourced from a study on the synthesis of new 1,4-naphthoquinone fluorosulfate derivatives. mdpi.com

Table 3: Synthesis of 1,4-Naphthoquinone Fluorosulfate Derivatives via SuFEx

| Starting Material | Product | Yield |

| NQ1a | NQS (4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate) | 95% |

| NQ2a | NQS2 (3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate) | 85% |

Data sourced from a study on the synthesis of new 1,4-naphthoquinone fluorosulfate derivatives. mdpi.com

This research highlights that while direct conversion of phenolic compounds via SuFEx can be low-yielding in some cases, the use of silyl ether intermediates provides a highly efficient route to the desired fluorosulfate derivatives. mdpi.com The formation of the strong silicon-fluorine bond is a key driving force for the reaction. mdpi.com Although this example does not directly involve this compound, it underscores the utility of the SuFEx reaction for the functionalization of naphthalene-based molecules to produce fluorosulfate derivatives. mdpi.comnih.gov

Advanced Spectroscopic and Computational Approaches for Structural and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. Both ¹H and ¹⁹F NMR provide valuable insights into the molecular framework and the local electronic environment of the nuclei.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. magritek.comwikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. magritek.com For 1-naphthalenesulfonyl fluoride (B91410), a single signal would be expected for the fluorine atom of the -SO₂F group. The chemical shift of this fluorine atom is influenced by the electron-withdrawing nature of the sulfonyl group and the aromatic system. While a specific chemical shift for 1-naphthalenesulfonyl fluoride is not provided in the search results, typical chemical shifts for sulfonyl fluorides (R-SO₂F) are found in a characteristic region. For comparison, the ¹⁹F NMR signal for 4-methylbenzenesulfonyl fluoride has been reported. researchgate.net The coupling between the ¹⁹F nucleus and the aromatic protons (¹H-¹⁹F coupling) can provide additional structural information, although these couplings are often small and may not always be resolved.

The combination of ¹H and ¹⁹F NMR data, including two-dimensional correlation experiments such as ¹H-¹⁹F HETCOR, would be a powerful approach to unambiguously assign the signals and confirm the structure of this compound.

Gas-Phase Electron Diffraction Studies of Naphthalenesulfonyl Systems

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state. aps.org This method provides accurate data on bond lengths, bond angles, and torsional angles.

While a specific GED study for this compound has not been identified in the provided search results, extensive research has been conducted on closely related naphthalenesulfonyl derivatives, such as 1-naphthalenesulfonyl chloride and 1- and 2-naphthalenesulfonamides. researchgate.netresearchgate.net These studies reveal important conformational features that are likely to be shared by this compound.

For α-naphthalenesulfonyl chloride, GED studies combined with quantum chemical calculations have shown the existence of two main conformers. researchgate.net The most stable conformer exhibits a structure where the Cα–S–Cl plane is deviated from a perpendicular orientation relative to the naphthalene (B1677914) ring plane. researchgate.net A similar conformational preference is observed in 1-naphthalenesulfonamide, where the dominant conformer has the C-S-N plane deviating from a perpendicular orientation with respect to the naphthalene skeleton. researchgate.net These findings suggest that this compound would also adopt a non-planar conformation with respect to the orientation of the sulfonyl fluoride group relative to the naphthalene ring. The key geometrical parameters determined for related compounds provide a basis for predicting the structure of this compound.

Table 1: Selected Experimental Geometrical Parameters for Naphthalenesulfonyl Derivatives from GED Studies

| Parameter | 1-Naphthalenesulfonamide researchgate.net | 1,5-Naphthalenedisulfonylchloride researchgate.net |

|---|---|---|

| r(C–C)av (Å) | 1.411(3) | 1.405(3) |

| r(C–S) (Å) | 1.761(10) | 1.781(4) |

| r(S=O)av (Å) | 1.425(3) | 1.426(3) |

| ∠C–Cα–S (°) | - | 122.9(1) |

| ∠Cα–S–N/Cl (°) | 104.5(22) | 101.8(6) |

Note: The data for 1,5-naphthalenedisulfonylchloride corresponds to the syn conformer.

Quantum Chemical Calculations (e.g., DFT, MP2) for Conformational Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential for exploring the conformational landscapes and electronic properties of molecules. researchgate.netmdpi.comnih.gov These methods provide valuable insights that complement experimental data.

Computational studies on 1-naphthalenesulfonyl chloride and 1-naphthalenesulfonamide have been instrumental in identifying stable conformers and the energy barriers between them. researchgate.netresearchgate.net For instance, calculations on α-naphthalenesulfonyl chloride predicted two conformers, with the one having C₁ symmetry being more stable. researchgate.net Similarly, for 1-naphthalenesulfonamide, four conformers with different orientations of the SO₂NH₂ group were identified. researchgate.net It is highly probable that similar computational approaches applied to this compound would reveal a similarly complex conformational space, governed by the rotation around the C-S bond. The relative energies of these conformers would be influenced by a balance of steric and electronic effects.

Table 2: Calculated Conformational Properties of Related Naphthalenesulfonyl Compounds

| Compound | Method | Number of Conformers | Key Findings | Reference |

|---|---|---|---|---|

| α-Naphthalenesulfonyl chloride | DFT/B3LYP, MP2 | 2 | Most stable conformer has C₁ symmetry. | researchgate.net |

| 1-Naphthalenesulfonamide | DFT/B3LYP, MP2 | 4 | Conformers differ in the orientation of the SO₂NH₂ group. | researchgate.net |

The electronic structure of a molecule, particularly the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. nih.govresearchgate.netresearchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest as it represents the ability of a molecule to accept electrons. For this compound, the LUMO is expected to be localized primarily on the naphthalene ring system, with some contribution from the sulfonyl group. The energy of the LUMO is a key parameter in predicting the molecule's susceptibility to nucleophilic attack.

While specific calculations for this compound are not available in the provided results, DFT calculations on similar aromatic sulfonyl compounds can provide insights. The electron-withdrawing sulfonyl fluoride group is expected to lower the energy of the LUMO compared to unsubstituted naphthalene. This lowering of the LUMO energy would make the naphthalene ring more susceptible to nucleophilic aromatic substitution reactions. The distribution and energy of the LUMO can be visualized and quantified using computational chemistry software.

Intramolecular and intermolecular interactions play a critical role in determining the conformation, packing in the solid state, and biological activity of molecules. ruc.dknih.govnih.govmdpi.com In this compound, potential intramolecular interactions include weak hydrogen bonds between the fluorine or oxygen atoms of the sulfonyl group and the hydrogen atom at the C8 position of the naphthalene ring. These interactions, although weak, can influence the preferred conformation of the molecule.

Intermolecular interactions are crucial in the solid state, governing the crystal packing. These can include π-π stacking interactions between the naphthalene rings of adjacent molecules and dipole-dipole interactions involving the polar sulfonyl fluoride group. The study of these interactions often involves the analysis of crystal structures and can be supported by computational methods that can quantify the strength of these interactions. While no specific studies on the intermolecular interactions of this compound were found, the principles of non-covalent interactions in aromatic systems are well-established and would apply here.

Applications of 1 Naphthalenesulfonyl Fluoride in Advanced Organic Synthesis

Modular Assembly in Click Chemistry Methodologies

1-Naphthalenesulfonyl fluoride (B91410) is a valuable reagent in the realm of click chemistry, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govsigmaaldrich.comnih.govresearchgate.net SuFEx has emerged as a powerful tool for the modular assembly of complex molecules, prized for its efficiency, reliability, and the stability of the resulting linkages. nih.govcshl.edu The sulfonyl fluoride group (–SO₂F) is a key component in this chemistry, acting as a versatile electrophilic hub that can be connected with a variety of nucleophiles. sigmaaldrich.comsioc-journal.cn

The principle of SuFEx chemistry revolves around the exchange of the fluorine atom in a sulfonyl fluoride with a nucleophile, typically an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide). nih.govcshl.edu This reaction is characterized by its high chemoselectivity, meaning it proceeds without interfering with other functional groups present in the reacting molecules. sigmaaldrich.com The resulting sulfonated products are notable for their stability. sigmaaldrich.com

1-Naphthalenesulfonyl fluoride, with its bulky aromatic naphthalene (B1677914) group, can be used to introduce this specific moiety into larger molecules in a modular fashion. This allows for the rapid construction of diverse chemical libraries for applications in drug discovery and materials science. sigmaaldrich.comnih.gov The operational simplicity and the tolerance of SuFEx reactions to a wide range of conditions, including aqueous environments, further enhance the utility of this compound as a building block in modular synthesis. sigmaaldrich.comenamine.net

A key advantage of using sulfonyl fluorides like this compound in click chemistry is their balanced reactivity and stability. nih.gov They are stable enough to be incorporated into complex molecules containing various functional groups but are sufficiently reactive to undergo the SuFEx reaction under specific catalytic conditions. sigmaaldrich.comenamine.net This "tunable" reactivity is a cornerstone of click chemistry.

Table 1: Key Features of this compound in SuFEx Click Chemistry

| Feature | Description |

| Modular Assembly | Enables the connection of the naphthalenesulfonyl moiety to various molecular scaffolds. nih.govsigmaaldrich.com |

| High Chemoselectivity | Reacts specifically at the sulfonyl fluoride group without affecting other functional groups. sigmaaldrich.com |

| Stable Linkages | Forms robust sulfonate or sulfonamide bonds. sigmaaldrich.com |

| Versatile Hub | The –SO₂F group acts as a connector for a wide range of nucleophiles. sigmaaldrich.comsioc-journal.cn |

| Operational Simplicity | Reactions are often straightforward and can be performed under mild conditions. sigmaaldrich.comenamine.net |

Late-Stage Functionalization Strategies Utilizing the Sulfonyl Fluoride Motif

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules, such as natural products or drug candidates, at a late step in the synthesis. rsc.orgacs.org This approach provides rapid access to a variety of analogs for structure-activity relationship (SAR) studies. The sulfonyl fluoride group, including that of this compound, is an excellent tool for LSF due to its unique reactivity and stability. rsc.orgacs.orgd-nb.info

The sulfonyl fluoride moiety can be introduced into a molecule and then used as a handle for further diversification. frontiersin.orgfrontiersin.org For instance, a molecule containing a primary sulfonamide can be converted to the corresponding sulfonyl fluoride. d-nb.infonih.gov This sulfonyl fluoride can then react with a diverse range of nucleophiles to generate a library of derivatives. nih.gov This strategy leverages the stability of the sulfonyl fluoride, which allows it to tolerate a variety of reaction conditions that might be required for other synthetic transformations on the molecule before the final diversification step.

One notable application of the sulfonyl fluoride motif in LSF is the photocatalytic generation of sulfonyl radicals. acs.org These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of the sulfonyl group into previously unfunctionalized positions of a molecule. acs.org

Furthermore, the conversion of phenols to their corresponding sulfonyl fluorides has been demonstrated as a tool for LSF. rsc.org This allows for the modification of the phenolic hydroxyl group, which is a common functional group in many biologically active compounds. rsc.org

Table 2: Examples of Late-Stage Functionalization Strategies

| Strategy | Description | Key Intermediates |

| Sulfonamide to Sulfonyl Fluoride Conversion | Primary sulfonamides are converted to sulfonyl fluorides, which are then reacted with various nucleophiles. d-nb.infonih.gov | Pyridinium intermediates nih.gov |

| Photocatalytic Sulfonyl Radical Generation | Sulfonyl fluorides are used to generate sulfonyl radicals for C-H functionalization or alkene hydrosulfonylation. acs.org | Sulfonyl radicals acs.org |

| Phenol (B47542) Deoxymethylation | Phenolic hydroxyl groups are converted to sulfonyl fluorides for further modification. rsc.org | Sulfonyl fluoride intermediates rsc.org |

Stereoselective and Asymmetric Synthesis of Fluorinated Compounds

The development of methods for stereoselective and asymmetric synthesis is crucial for the preparation of chiral molecules, which often exhibit distinct biological activities. researchgate.netmsu.edu While the direct use of this compound in asymmetric fluorination is not the primary focus, the broader context of asymmetric synthesis involving sulfonyl fluorides and related chiral sulfur(VI) compounds provides a platform for its application. nih.govacs.orgchemrxiv.orgresearchgate.net

Chiral sulfonyl fluorides and their derivatives are valuable building blocks in asymmetric synthesis. nih.govacs.org For example, enantiopure bifunctional S(VI) transfer reagents have been developed for the asymmetric synthesis of sulfoximines and sulfonimidoyl fluorides. nih.govchemrxiv.orgresearchgate.net These reagents can be prepared from chiral starting materials and allow for the stereocontrolled introduction of the sulfur-containing functional group.

The stereoselective synthesis of fluorinated compounds can also be achieved through methods like directed Au(I) catalysis for the hydrofluorination of alkynes. nih.gov While not directly involving this compound as a fluorine source, the resulting fluoroalkenes can be further functionalized, and the principles of stereocontrol are broadly applicable.

The synthesis of chiral spirocyclic oxindole (B195798) sultams has been achieved through an enantioselective conjugate addition of ethylene (B1197577) sulfonyl fluorides to 3-amido-2-oxindoles, catalyzed by quinine-derived squaramides. acs.org This demonstrates the utility of sulfonyl fluorides in constructing complex chiral architectures with high enantioselectivity.

Although direct asymmetric catalysis using this compound as a catalyst is not a common application, its role as a building block in the synthesis of chiral ligands or auxiliaries is a possibility. For instance, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide has been used as a ligand in Ru(II)-catalyzed asymmetric transfer hydrogenation. researchgate.net

Table 3: Approaches in Asymmetric Synthesis Involving Sulfonyl(VI) Compounds

| Approach | Description | Example |

| Chiral S(VI) Transfer Reagents | Use of enantiopure reagents for the asymmetric synthesis of chiral sulfur-containing compounds. nih.govchemrxiv.orgresearchgate.net | Asymmetric synthesis of sulfoximines and sulfonimidoyl fluorides. nih.govchemrxiv.orgresearchgate.net |

| Enantioselective Conjugate Addition | Catalytic asymmetric addition of sulfonyl fluorides to prochiral acceptors. acs.org | Synthesis of chiral spirocyclic oxindole sultams. acs.org |

| Chiral Ligand Synthesis | Use of sulfonamides derived from sulfonyl fluorides as chiral ligands in asymmetric catalysis. researchgate.net | N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide in Ru(II)-catalyzed reactions. researchgate.net |

Synthesis of Functionalized Organic Building Blocks (e.g., Sulfones, Sulfonamides)

This compound is a versatile precursor for the synthesis of a variety of functionalized organic building blocks, most notably sulfones and sulfonamides. rhhz.netsci-hub.seprepchem.comlookchem.comthieme-connect.com These motifs are prevalent in pharmaceuticals and agrochemicals, making their efficient synthesis highly valuable.

The synthesis of sulfonamides from this compound is a straightforward and common transformation. It typically involves the reaction of the sulfonyl fluoride with a primary or secondary amine in the presence of a base. sci-hub.seprepchem.com This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component.

The synthesis of sulfones from this compound is also a well-established process. One common method involves the reaction of the sulfonyl fluoride with a Grignard reagent or an organolithium reagent. rhhz.net Another approach is the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides to produce sulfonylanilines, a type of sulfone. frontiersin.orgfrontiersin.org Additionally, vinyl sulfones can be obtained with high selectivity through the coupling of sulfonyl fluorides with alkenes under photocatalytic conditions. nih.gov

These reactions highlight the utility of this compound as a stable and readily available starting material for introducing the 1-naphthalenesulfonyl group into organic molecules, thereby creating valuable building blocks for further synthetic endeavors. hoffmanchemicals.comcymitquimica.com

Table 4: Synthesis of Building Blocks from this compound

| Building Block | Synthetic Method | Reagents |

| Sulfonamides | Nucleophilic substitution | Primary or secondary amines, base sci-hub.seprepchem.com |

| Sulfones | Reaction with organometallic reagents | Grignard reagents, organolithium reagents rhhz.net |

| Sulfonylanilines | Visible-light-mediated sulfonylation | Anilines, photocatalyst frontiersin.orgfrontiersin.org |

| Vinyl Sulfones | Photocatalytic coupling with alkenes | Alkenes, photocatalyst, organosuperbase nih.gov |

Research in Chemical Biology and Enzymatic Studies Involving 1 Naphthalenesulfonyl Fluoride

Development of Fluorescent Probes for Biological Systems

The naphthalene (B1677914) ring system provides an inherent fluorescence that can be modulated by its chemical environment. This property makes naphthalenesulfonyl derivatives, particularly dansyl fluoride (B91410), valuable as fluorescent probes to study biological systems. nih.gov These probes can be used to visualize and track proteins, analyze amino acid compositions, and gain insights into the polarity of protein microenvironments. smolecule.comnih.gov

The fluorescence of the dansyl group is highly sensitive to its local environment; its emission maximum and quantum yield change based on the polarity of the solvent or binding site. nih.gov This solvatochromic behavior is exploited to report on conformational changes within proteins or the nature of an enzyme's active site. For example, when dansyl fluoride is covalently attached to a protein, changes in the protein's structure can be monitored through shifts in the probe's fluorescence emission. nih.gov

Naphthalene-based probes have been developed for detecting specific biologically important molecules, such as glutathione (B108866), by designing structures that exhibit a fluorescent response upon selective reaction with the target. thno.org In a broader context, dansyl fluoride itself has been used to label the active site of enzymes like subtilisin Carlsberg, allowing researchers to study the polarity and solvent accessibility of the catalytic environment through fluorescence spectroscopy. nih.gov The probe's emission provides a reliable estimate of the binding site's polarity. nih.gov

| Probe Derivative | Target | Application | Fluorescence Properties (λex / λem) |

| Dansyl fluoride | Primary amines (e.g., Lysine residues in proteins) | Protein labeling, microscopy, amino acid analysis | ~340 nm / ~580 nm (in methanol, can shift based on environment) smolecule.comadipogen.com |

| Dansyl fluoride | Guanidinobenzoatase (GB) | Tumor cell detection in tissue sections | Generates blue fluorescence upon binding smolecule.comadipogen.com |

| Dansyl fluoride | Subtilisin Carlsberg (active site Serine) | Studying enzyme active site polarity | Emission maximum is sensitive to the dipolar character of the solvent shell nih.gov |

Investigation of Enzyme-Ligand Interactions and Inhibition Kinetics (e.g., Serine Proteases, Guanidinobenzoatase)

The sulfonyl fluoride moiety is a reactive group that can act as an irreversible inhibitor of certain enzymes, most notably serine proteases. adipogen.comlookchem.com This reactivity allows compounds like 1-naphthalenesulfonyl fluoride and its derivatives to serve as powerful tools for studying enzyme mechanisms, activity, and kinetics. smolecule.com The mechanism of inhibition involves the sulfonyl fluoride group forming a stable, covalent bond with a nucleophilic residue in the enzyme's active site, typically the hydroxyl group of a serine residue. smolecule.com

Serine Proteases: Serine proteases are a major class of enzymes involved in processes ranging from digestion to blood clotting. lookchem.com Naphthalenesulfonyl fluorides have been used as inhibitors to probe the function of these enzymes. For instance, 2-Naphthalenesulfonyl fluoride (2-NSF) is a potent, irreversible inhibitor of serine proteases like trypsin. lookchem.com Phenylmethylsulfonyl fluoride (PMSF), a related arylsulfonyl fluoride, is a general serine protease inhibitor that has been shown to block the binding of other ligands to enzymes like chymotrypsin (B1334515) and trypsin, indicating it acts at the active site. nih.gov The covalent modification by the sulfonyl fluoride effectively deactivates the enzyme, allowing researchers to study the consequences of inhibiting specific proteolytic pathways. smolecule.com

Guanidinobenzoatase (GB): Dansyl fluoride has been identified as an active-site-directed fluorescent inhibitor of guanidinobenzoatase (GB), an enzyme found on the surface of some tumor cells. smolecule.comadipogen.com It binds to the colonic isoenzymic forms of GB. adipogen.com This specific interaction has been utilized in cancer research, where the binding of dansyl fluoride to GB on tumor cells makes them fluoresce, enabling their visualization and distinction from normal cells in tissue samples. smolecule.comadipogen.com

The study of enzyme-ligand interactions involves understanding the forces that govern binding, such as hydrogen bonding and hydrophobic interactions, and the kinetics of this binding. mdpi.com The inhibition of chymotrypsin by various steroid molecules has been shown to be competitive, with determinable inhibition constants (Ki). nih.gov Similarly, the kinetics of inhibition by sulfonyl fluorides can be quantified to determine their potency and specificity.

| Inhibitor | Target Enzyme(s) | Inhibition Type | Research Application |

| 2-Naphthalenesulfonyl fluoride | Serine proteases (e.g., trypsin) | Irreversible | Study of enzyme function and structure lookchem.com |

| Dansyl fluoride | Serine proteases, Guanidinobenzoatase (GB) | Irreversible, active-site directed | Studying enzyme kinetics, tumor cell location smolecule.comadipogen.com |

| 4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF) | Serine proteases | Irreversible | Preventing host cell invasion by parasites like Toxoplasma gondii nih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases (e.g., chymotrypsin, trypsin) | Irreversible | General protease inhibition for mechanistic studies nih.govmdpi.com |

Bioconjugation and Chemoproteomic Labeling Strategies

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins. The sulfonyl fluoride group has emerged as a valuable reactive handle for this purpose, particularly in the context of "click chemistry". sigmaaldrich.com The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a click chemistry process where a sulfonyl fluoride reacts with a deprotonated phenol (B47542) (e.g., on a tyrosine residue) or other nucleophilic amino acid side chains to form a stable covalent bond. nih.gov

This strategy offers a powerful method for chemoproteomic labeling, allowing for the covalent attachment of tags, probes, or other functional molecules to proteins. Arylsulfonyl fluorides have been identified as highly efficient and selective groups for affinity labeling. nih.gov In one study, gold nanoparticles functionalized with a multivalent arylsulfonyl fluoride probe were shown to selectively label and enrich a target protein from a complex cell lysate. nih.gov Mass spectrometry analysis revealed that the sulfonyl fluoride group can react with multiple amino acid residues, including tyrosine, lysine, serine, and threonine, located within or near the ligand-binding site of the target protein. nih.gov

This reactivity makes the this compound scaffold and its analogs useful for:

Affinity Labeling: Covalently capturing and identifying unknown protein targets of small molecules. nih.gov

Protein Modification: Introducing new functionalities onto proteins.

Radiolabeling: The SuFEx reaction has been adapted for incorporating the positron-emitting radionuclide Fluorine-18 ([¹⁸F]) into peptides and other biomolecules for PET imaging. nih.govnih.gov

The sulfonyl fluoride motif serves as a robust connector for assembling small molecules with proteins or nucleic acids, providing a complementary approach to more traditional amide or phosphate (B84403) linkers. sigmaaldrich.com

| Strategy | Reactive Group | Target Residues | Application |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Arylsulfonyl fluoride | Tyrosine, Lysine, Serine, Threonine | Click chemistry, bioconjugation, ¹⁸F-radiolabeling nih.govnih.gov |

| Multivalent Affinity Labeling | Nanoparticle-immobilized arylsulfonyl fluoride | Multiple residues near binding site | Covalent capture and enrichment of target proteins from lysates nih.gov |

| Photo-affinity Labeling (PAL) | Photo-activatable groups | Various residues | Covalent binding to targets with temporal control for target identification nih.gov |

Explorations in Materials Science and Polymer Chemistry with 1 Naphthalenesulfonyl Fluoride

Integration into Polymer Architectures as Building Blocks

The primary application of 1-naphthalenesulfonyl fluoride (B91410) in polymer science is as a monomer or "building block" for the synthesis of advanced polymers. Its utility stems from the reactivity of the sulfonyl fluoride (-SO₂F) group, which can participate in a highly efficient and specific type of reaction known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.netsigmaaldrich.com

SuFEx is a powerful method for covalently linking molecular units through stable sulfur-based connections. nih.govresearchgate.net In this context, 1-naphthalenesulfonyl fluoride acts as a "connective" hub, reacting with other monomers (such as those containing aryl silyl (B83357) ethers or amines) to form robust polysulfonate or polysulfate backbones. nih.govrsc.org This approach is advantageous because it allows for the creation of complex polymers from simple, orthogonal monomer groups that may not possess liquid crystal properties themselves but result in polymers that do. rsc.org The resulting polymers are noted for their stability, as the sulfonyl group is resistant to reduction and the S-F bond, while reactive under specific catalytic conditions, is otherwise stable. sigmaaldrich.com

The incorporation of the rigid naphthalene (B1677914) moiety into the polymer backbone can impart specific thermal and mechanical properties, while the SuFEx linkage provides chemical stability. cymitquimica.com This strategy has been recognized for its potential in synthesizing a wide range of new materials, including main-chain liquid crystal polymers. rsc.orgresearchgate.net

| Property | Value / Description | Reference(s) |

| Chemical Name | This compound | bldpharm.com |

| CAS Number | 317-55-5 | bldpharm.com |

| Molecular Formula | C₁₀H₇FO₂S | researchgate.net |

| Molecular Weight | 210.22 g/mol | researchgate.net |

| Reaction Type | Sulfur(VI) Fluoride Exchange (SuFEx) / Click Chemistry | nih.govresearchgate.netsigmaaldrich.com |

| Function | Monomer / Connective Building Block | sigmaaldrich.com |

Design and Evaluation of Fluorinated Catalytic Systems (e.g., Oxygen Evolution Reaction)

The oxygen evolution reaction (OER) is a critical process in energy conversion technologies like water splitting for hydrogen production. Research has shown that incorporating fluorine into catalyst materials can significantly enhance their performance. However, based on available research, the direct use of this compound as a primary component or precursor for designing OER electrocatalysts is not a widely documented application.

The strategy in OER catalysis typically involves the fluorination of transition metal-based materials (such as oxides, hydroxides, or phosphates). The high electronegativity of fluorine is thought to modulate the electronic properties of the metal active sites, which in turn enhances catalytic activity and stability.

While this compound is a source of fluorine, its application in this specific context has not been established. The focus remains on inorganic fluorides or direct fluorination methods to modify metal-based catalyst structures.

Fabrication of Functional Materials with Tailored Properties

The unique structure of the 1-naphthalenesulfonyl moiety is leveraged to create functional materials with tailored optical and recognition properties. The naphthalene group is a well-known fluorophore, and its incorporation into larger systems can produce materials that are highly sensitive to their local environment. researchgate.net

Research into related naphthalenesulfonyl compounds demonstrates this principle effectively. For instance, derivatives are used as fluorescent probes where changes in the emission spectrum can indicate shifts in the polarity of the microenvironment. researchgate.net This sensitivity makes them valuable in sensing applications. In one notable study, a complex containing a 2-naphthalenesulfonamide unit was used for the fluorogenic detection of sulfite (B76179) in water; the decomposition of the complex in the presence of the analyte releases the fluorescent naphthalenesulfonamide, causing a detectable revival of fluorescence. mdpi.com

Furthermore, the naphthalene ring can participate in specific binding interactions. In another example, gold nanoparticles were functionalized with dansyl glutathione (B108866). The dansyl group, which is a dimethylamino-naphthalenesulfonyl moiety, enabled the selective detection of bovine serum albumin (BSA) through specific binding interactions between the naphthalene ring and a particular site on the protein. researchgate.net This highlights how the naphthalenesulfonyl framework can be used to design materials for biosensing and molecular recognition. researchgate.net The combination of the sulfonyl group for chemical linkage and the naphthalene group for fluorescence and binding makes it a powerful component for fabricating advanced functional materials. cymitquimica.com

| Functional Material Application | Key Feature of Naphthalene Sulfonyl Moiety | Resulting Property | Reference(s) |

| Fluorescent Probes | Environmental sensitivity of the naphthalene fluorophore. | Emission wavelength changes with solvent polarity. | researchgate.net |

| Analyte Detection | Release of fluorescent naphthalenesulfonamide upon reaction. | "Turn-on" fluorescence for sulfite detection. | mdpi.com |

| Biosensing | Selective binding of the naphthalene ring to protein sites. | Specific detection of bovine serum albumin (BSA). | researchgate.net |

| General Functional Materials | Aromatic properties and potential for π-π stacking. | Component for materials with tailored electronic and structural properties. | cymitquimica.com |

Analytical Chemistry Research Utilizing 1 Naphthalenesulfonyl Fluoride and Its Derivatives

Chromatographic Separation and Detection Methodologies (e.g., HPLC with Fluorescence Derivatization)

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a given analytical technique. journalajacr.com In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to add a chromophore or a fluorophore to target molecules, thereby enhancing their detectability by UV-visible or fluorescence detectors, respectively. journalajacr.com Naphthalenesulfonyl halides are excellent pre-column and post-column derivatizing reagents because the naphthalene (B1677914) moiety is inherently fluorescent, allowing for highly sensitive detection of the resulting derivatives.

The process typically involves reacting the sulfonyl halide (e.g., chloride or fluoride) with a functional group on the analyte, such as an amine, phenol (B47542), or thiol. tcichemicals.com This reaction forms a stable, highly fluorescent sulfonamide or sulfonate ester derivative that can be easily separated and quantified. Reagents that are themselves non-fluorescent but produce fluorescent products are particularly advantageous, as any excess reagent will not interfere with the detection of the derivatives.

One of the most well-known reagents in this class is 5-(dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl chloride). It reacts with primary and secondary amines, phenols, and peptides to create derivatives that are intensely fluorescent. researchgate.netddtjournal.com These dansyl derivatives can be detected at very low levels, often in the picogram range. For instance, Dansyl chloride has been used for the HPLC-fluorescence detection of N-nitrosodimethylamine (NDMA) after its conversion to a fluorescent derivative, achieving an instrumental detection limit of 0.1 ng. researchgate.net The derivatization conditions, such as pH, reagent concentration, reaction time, and temperature, are optimized to ensure complete reaction and maximum fluorescence signal. researchgate.net

Another related compound, 2-naphthalenesulfonyl chloride (NSCl), has been successfully used as a pre-column derivatizing agent for the determination of tobramycin (B1681333), an aminoglycoside antibiotic that lacks a native chromophore, in ophthalmic solutions. researchgate.net The derivatization reaction was optimized to proceed at 80°C for 40 minutes, yielding a fluorescent product that could be readily analyzed by HPLC. researchgate.net

Table 1: Naphthalenesulfonyl Derivatizing Agents in HPLC-Fluorescence Detection

| Derivatizing Agent | Target Analytes / Functional Groups | Typical Application | Reference |

|---|---|---|---|

| 5-(dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl-Cl) | Primary/secondary amines, phenols, peptides, nitrosamines | Analysis of amino acids, proteins, and environmental contaminants like NDMA. | researchgate.netddtjournal.com |

| 2-naphthalenesulfonyl chloride (NSCl) | Amines (e.g., in aminoglycosides) | Determination of non-chromophoric drugs like tobramycin in pharmaceutical formulations. | researchgate.net |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride (DNS-Cl) | Amines | General derivatizing agent for fluorescence detection in HPLC. | journalajacr.com |

The use of these reagents allows for the sensitive quantification of a wide range of compounds that would otherwise be difficult to detect, demonstrating the utility of the naphthalenesulfonyl structure in advanced chromatographic analysis. academicjournals.org

Development of Electrochemical Sensors and Assays (e.g., Fluoride (B91410) Detection)

The unique electronic properties of the naphthalene ring system have been harnessed to develop selective electrochemical sensors. While 1-naphthalenesulfonyl fluoride itself is not the primary component in most reported sensors, derivatives of naphthalene are used to create host molecules for the selective binding and detection of specific ions, including fluoride. nih.gov

An electrochemical method for fluoride analysis was developed using a naphthalene urea (B33335) derivative as a selective receptor. nih.gov This sensor operates on the principle that the host molecule selectively binds with fluoride ions. This binding event inhibits the electrochemical signal of the receptor molecule. The decrease in the differential pulse voltammetric signal is proportional to the concentration of fluoride, allowing for its quantification. nih.gov This method proved to be highly selective for fluoride without interference from other halides and achieved a low limit of detection (LOD) of 3.16 x 10⁻⁶ M. nih.gov

Table 2: Performance of a Naphthalene-Urea Based Electrochemical Fluoride Sensor

| Parameter | Value | Significance |

|---|---|---|

| Receptor Molecule | Naphthalene Urea Derivative | Provides selective binding for fluoride ions. |

| Detection Principle | Inhibition of differential pulse voltammetric signal | The binding of fluoride to the receptor alters its electrochemical response. |

| Limit of Detection (LOD) | 3.16 x 10⁻⁶ M | Demonstrates high sensitivity for fluoride detection. |

| Relative Standard Deviation (RSD) | < 4.8% | Indicates good precision and reproducibility of the measurement. |

Other research has focused on the development of fluorogenic sensors that can be adapted for electrochemical detection. For instance, sensors based on fluorescein (B123965) isothiocyanate (FITC) rely on the reaction between silica (B1680970) and fluoride, which can be transduced into an electrochemical signal. rsc.org While not directly using a naphthalenesulfonyl structure, these studies highlight the broader strategy of using specific chemical reactions for selective ion detection, a principle applicable to naphthalene-based systems. rsc.orgrsc.org Furthermore, the field of electrochemistry is actively exploring methods for the electrochemical fluorination of organic compounds, a process relevant to the synthesis of compounds like this compound and its derivatives. vapourtec.comosti.gov

Mass Spectrometric Fragmentation Studies of Naphthalenesulfonyl Halides

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through the analysis of fragmentation patterns. udel.edulibretexts.org Studies on naphthalenesulfonyl halides, including 1-naphthalenesulfonyl chloride and 2-naphthalenesulfonyl fluoride, have been conducted to understand how these molecules behave under electron ionization. researchgate.netresearchgate.net

These studies, often performed in conjunction with gas-phase electron diffraction (GED), reveal a relationship between the molecule's geometric structure and its fragmentation pattern upon electron impact. researchgate.netresearchgate.net When naphthalenesulfonyl halides are heated, they evaporate as monomeric molecules. researchgate.net The subsequent ionization and fragmentation in the mass spectrometer provide characteristic ions that act as a fingerprint for the molecule.

A significant finding in the mass spectra of naphthalenesulfonyl chlorides is the presence of C₉Hₙ⁺ ions. researchgate.netresearchgate.net These ions are absent in the mass spectrum of pure naphthalene, and their appearance is attributed to the weakening of the C-C bonds within the naphthalene skeleton adjacent to the sulfonyl halide substituent. researchgate.netresearchgate.net This indicates that the substituent influences the electronic structure and stability of the aromatic ring system. The fragmentation of the sulfonyl group itself is also a key pathway.

Table 3: General Fragmentation Pathways for Naphthalenesulfonyl Halides in MS

| Process | Description | Resulting Fragments (Examples) |

|---|---|---|

| Loss of Halogen | Cleavage of the sulfur-halogen (S-X) bond. | [C₁₀H₇SO₂]⁺ |

| Loss of SO₂ | Elimination of a sulfur dioxide molecule from the parent ion or a fragment. | [C₁₀H₇]⁺ (Naphthyl cation) |

| Ring Fragmentation | Breakdown of the naphthalene ring system, influenced by the sulfonyl group. | [C₉Hₙ]⁺ ions |

The fragmentation patterns are crucial for the unambiguous identification of these compounds in complex mixtures and for studying their structural properties. researchgate.netlibretexts.org For example, the fragmentation of 1-naphthalenesulfonyl chloride (MW ≈ 226.7 g/mol ) will show a molecular ion peak and other peaks corresponding to the loss of Cl, SO₂, or both, leading to characteristic fragments like the naphthyl cation at m/z 127. nist.gov

Future Directions and Emerging Research Avenues for 1 Naphthalenesulfonyl Fluoride

Unexplored Reactivity and Catalytic Cycles

While the sulfonyl fluoride (B91410) group is known for its stability, recent advances are focused on "awakening" its reactivity through modern catalytic methods. lookchem.com The exploration of novel transformations and the integration of 1-naphthalenesulfonyl fluoride into new catalytic cycles are key areas of emerging research.

Current research has demonstrated that this compound can undergo directed ortho-metalation, a reaction that allows for functionalization at the position adjacent to the sulfonyl fluoride group. sorbonne-universite.frthieme-connect.com Studies have shown that silylation can be successfully achieved at the ortho position (C2), but subsequent metalation at the peri-position (C8) has not been observed, indicating an area ripe for investigation. sorbonne-universite.fr Unlike its close analogue, 1-naphthyl fluorosulfate (B1228806), this compound does not form an aryne adduct under similar metalation conditions, a difference in reactivity that warrants further exploration to potentially unlock new synthetic pathways. sorbonne-universite.frthieme-connect.comthieme-connect.com